molecular formula C9H9F2NO3 B8288544 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester

2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester

Cat. No. B8288544
M. Wt: 217.17 g/mol
InChI Key: XWHFMIWNPLKGBW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester is a useful research compound. Its molecular formula is C9H9F2NO3 and its molecular weight is 217.17 g/mol. The purity is usually 95%.
BenchChem offers high-quality 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C9H9F2NO3

Molecular Weight

217.17 g/mol

IUPAC Name

ethyl 2,2-difluoro-2-pyridin-3-yloxyacetate

InChI

InChI=1S/C9H9F2NO3/c1-2-14-8(13)9(10,11)15-7-4-3-5-12-6-7/h3-6H,2H2,1H3

InChI Key

XWHFMIWNPLKGBW-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(OC1=CN=CC=C1)(F)F

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A suspension of 60% of NaH in oil (2.52 g, 126 mmol) was washed three times with hexanes and the solid was suspended in dry DMF (100 ml). Pyridine-3-ol (10 g, 105 mmol) was slowly added over a period of 5 min and the reaction mixture was stirred at room temperature for about 10 min. The reaction mixture was cooled at 0° C. and 2-bromo-2,2-difluoroacetic acid ethyl ester (21.32 g, 105 mmol) was slowly added. The reaction mixture was heated at 90° C. for 20 h. After cooling the reaction to reach room temperature, ethyl ether was added and the suspension was washed with water and brine. The organic layer was dried over sodium sulfate for 15 min, the solvent was evaporated and the crude was purified by flash chromatography, using 100% methylene chloride to obtain 2,2-difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester as a brown oil (8 g). 2,2-Difluoro-2-(pyridin-3-yloxy)acetic acid ethyl ester was converted to 2,2-difluoro-2-(pyridin-3-yloxy)acetaldehyde (7 g) by following the procedure described in Example 9, Step 7 above and then converted to the title compound by following Example 1, Steps 8-12 above.
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Synthesis routes and methods II

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